molecular formula C20H26FN7 B15117465 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine

Cat. No.: B15117465
M. Wt: 383.5 g/mol
InChI Key: FAYJJXRNNBMTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of imidazo[1,2-b]pyridazine, piperazine, and pyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine typically involves multi-step procedures. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these reactions include tert-butylamine, ethyl iodide, and fluoropyrimidine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrimidine moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the imidazo[1,2-b]pyridazine core, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoropyrimidine group. .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine: In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical processes. Its unique properties make it valuable in the production of high-performance materials and fine chemicals .

Mechanism of Action

The mechanism of action of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-ethyl-5-fluoropyrimidine stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluoropyrimidine moiety, in particular, enhances its potential as a pharmacological agent by improving its stability and bioavailability .

Properties

Molecular Formula

C20H26FN7

Molecular Weight

383.5 g/mol

IUPAC Name

2-tert-butyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H26FN7/c1-5-14-18(21)19(23-13-22-14)27-10-8-26(9-11-27)17-7-6-16-24-15(20(2,3)4)12-28(16)25-17/h6-7,12-13H,5,8-11H2,1-4H3

InChI Key

FAYJJXRNNBMTPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C(C)(C)C)F

Origin of Product

United States

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